N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
Description
The target compound, N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, is a quinazolinone derivative featuring:
- A 4-phenylquinazolin-2-one core, which imparts rigidity and hydrogen-bonding capabilities via the lactam oxygen.
- A 4-chloro-2-(trifluoromethyl)phenyl substituent on the acetamide nitrogen, contributing steric bulk, lipophilicity, and electron-withdrawing effects.
This structural framework is common in medicinal chemistry, particularly for targeting enzymes or receptors where the quinazolinone core mimics natural substrates or inhibitors .
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3N3O2/c24-15-10-11-18(17(12-15)23(25,26)27)28-20(31)13-30-19-9-5-4-8-16(19)21(29-22(30)32)14-6-2-1-3-7-14/h1-12H,13H2,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJBXVVDMNJLPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, with the CAS number 1115318-69-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 457.8 g/mol. The structure features a quinazoline core, which is known for various biological activities, particularly in anticancer and antimicrobial applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H15ClF3N3O2 |
| Molecular Weight | 457.8 g/mol |
| CAS Number | 1115318-69-8 |
| Structural Features | Quinazoline derivative |
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit potent anticancer properties. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Cytotoxicity
In a comparative study, derivatives similar to this compound displayed IC50 values ranging from 1.32 µM to 15.4 µM against different cancer cell lines, including A431 and HepG2. The mechanism of action appears to involve the inhibition of key signaling pathways such as the EGFR pathway, which is crucial for tumor proliferation and survival .
Antimicrobial Activity
Quinazolines are also recognized for their antimicrobial properties. The compound's structural characteristics suggest potential efficacy against bacterial and fungal strains.
Case Study: Antimicrobial Screening
A screening of quinazoline derivatives indicated that certain analogs exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar antimicrobial properties.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit enzymes associated with disease processes. For example, studies on related compounds have demonstrated effective inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.
Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 10.4 |
| BChE | 7.7 |
These findings indicate that modifications in the chemical structure can lead to enhanced enzyme inhibition, which is crucial for developing therapeutic agents targeting neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Binding : The trifluoromethyl group may enhance binding affinity to target receptors due to increased lipophilicity.
- Signal Transduction Inhibition : The quinazoline moiety is known to disrupt key signaling pathways involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinazoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
Scientific Research Applications
Anticancer Activity
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has shown promise as an anticancer agent. Studies indicate that compounds with quinazoline structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, a study demonstrated that derivatives of quinazoline exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for further development in cancer therapeutics .
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial activity. In vitro studies have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
Quinazoline derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. Research has focused on its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Efficacy
In a recent study published in ACS Omega, researchers evaluated the anticancer activity of several quinazoline derivatives, including this compound. The compound was tested against human cancer cell lines and showed significant inhibition of cell viability, indicating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Activity
A study assessing the antimicrobial properties of various quinazoline derivatives found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential use as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone-Based Analogs
a) N-(4-chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide (CAS: 866153-80-2)
- Substituents : The 4-chlorobenzyl group enhances lipophilicity compared to the trifluoromethyl-substituted phenyl in the target compound.
b) 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (CAS: 763114-88-1)
- Key Difference : Substitutes the acetamide oxygen with a sulfanyl group , increasing sulfur-mediated interactions (e.g., metal coordination) but reducing hydrogen-bond acceptor capacity.
- Substituent Profile : The 2-ethyl-6-methylphenyl group introduces steric hindrance distinct from the target’s 4-chloro-2-(trifluoromethyl)phenyl moiety .
c) N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Core Hybridization: Integrates a thiazolidinone ring with the quinazolinone, adding a five-membered heterocycle that may modulate solubility and bioavailability.
- Substituents : The 4-fluorophenyl group provides milder electron-withdrawing effects compared to the trifluoromethyl group in the target .
Non-Quinazolinone Heterocyclic Analogs
a) N-(4-Chlorophenyl)-2-[1-(4-fluorobenzyl)-3-(2-furylmethyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
- Core Structure: Uses an imidazolidinone-thione scaffold, which introduces sulfur atoms capable of forming chalcogen bonds.
b) 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Core Structure : Simplifies the heterocycle to a thiazole ring , sacrificing the lactam’s hydrogen-bonding capacity.
- Activity: Thiazole-containing acetamides are often explored as antimicrobial or anti-inflammatory agents, diverging from quinazolinone’s typical kinase-targeting roles .
Substituent-Driven Comparisons
Structural and Functional Implications
- Hydrogen Bonding: The target’s quinazolinone lactam oxygen serves as a strong hydrogen-bond acceptor, akin to phthalazinone analogs .
- Lipophilicity : The trifluoromethyl group in the target enhances membrane permeability compared to chlorobenzyl or furylmethyl substituents .
- Steric Effects : Bulky substituents (e.g., 2-ethyl-6-methylphenyl) may hinder target engagement but improve selectivity .
Q & A
Q. Table 1: Comparative Bioactivity of Quinazolinone Derivatives
| Compound | Target Activity | IC (µM) | Source |
|---|---|---|---|
| 2-(6-chloro-2-oxo-4-phenylquinazoline) | Antiviral | 12.0 | |
| N-(4-Chlorophenyl)-2-(3-methoxyphenyl)acetamide | Kinase Inhibition | 15.0 |
Advanced: What strategies are used to elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies focus on:
- Functional Group Modification : Replace the trifluoromethyl group with -CF analogs to assess hydrophobicity effects .
- Bioisosteric Replacement : Substitute the chloro group with other halogens (e.g., Br) to evaluate steric/electronic impacts .
- Pharmacophore Mapping : Use molecular docking to identify key interactions (e.g., hydrogen bonding with the quinazolinone carbonyl) .
Advanced: How can in silico modeling improve the prediction of pharmacokinetic properties?
Methodological Answer:
Computational approaches include:
- ADMET Prediction : Tools like SwissADME to estimate solubility (LogP) and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., kinase domains) under physiological conditions .
- QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data .
Advanced: What experimental designs are recommended for assessing off-target effects?
Methodological Answer:
- Panel Screening : Test against a diverse target library (e.g., kinases, GPCRs) to identify cross-reactivity .
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to detect protein expression changes .
- Cellular Toxicity Assays : Measure mitochondrial membrane potential (JC-1 staining) and ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
